6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester
Brand Name:
Vulcanchem
CAS No.:
72821-79-5
VCID:
VC0145772
InChI:
InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15?,17-/m1/s1
SMILES:
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Molecular Formula:
C19H22N2O2
Molecular Weight:
310.4 g/mol
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester
CAS No.: 72821-79-5
Cat. No.: VC0145772
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72821-79-5 |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | methyl (6aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15?,17-/m1/s1 |
| Standard InChI Key | IACRGBGBDYCBKO-PUJMQQBBSA-N |
| Isomeric SMILES | COC(=O)C1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
| SMILES | COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
| Canonical SMILES | COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator